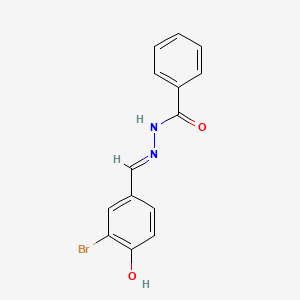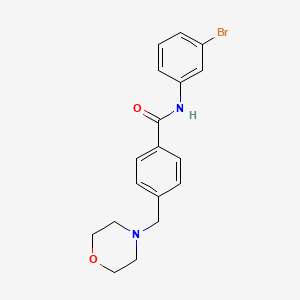![molecular formula C17H17N3O3 B6135119 2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135119.png)
2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a compound that has gained a lot of attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione, which has been shown to have significant biological activity.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is not fully understood. However, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain the compound's anticancer activity.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which may make it useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is its broad-spectrum anticancer activity. This makes it a potentially useful compound for the development of new cancer therapies. However, one limitation of this compound is its complex synthesis, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione. One area of interest is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects. Finally, there is a need for more research on the compound's anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in a variety of diseases.
Synthesemethoden
The synthesis of 2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a complex process that involves several steps. The first step is the synthesis of 2-cyclopropyl-4-(2-methoxyethyl)quinoline-3-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 6-amino-3-picoline to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been extensively studied for its potential therapeutic properties. It has been shown to have significant activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
Eigenschaften
IUPAC Name |
2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-9-8-19-6-4-14-12(16(19)21)10-13-15(18-14)5-7-20(17(13)22)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXUCHWVUUZKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(1-pyrrolidinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6135040.png)
![5-[1-(cyclopropylmethyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6135046.png)
![ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6135050.png)


![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B6135075.png)
![2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6135092.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6135099.png)
![(5-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6135106.png)
![3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6135113.png)
![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6135126.png)
![2-cyclopropyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6135140.png)
![(2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B6135148.png)
![4-(2,3-dihydro-1H-inden-2-yl)-3-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135164.png)